molecular formula C19H18N2O2 B2840283 3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-84-9

3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2840283
CAS No.: 898410-84-9
M. Wt: 306.365
InChI Key: PHFXMRFZCLOLTQ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

The compound and its derivatives are of interest in organic synthesis, demonstrating the capability for facile synthesis and participating in reactions that contribute to the development of novel organic compounds. For instance, the synthesis of pyrroloquinoline derivatives showcases the compound's utility in creating structures with potential biological activity. These syntheses often employ catalyst-free conditions or innovative catalytic systems, highlighting the compound's versatility and potential for green chemistry applications (Wu et al., 2017), (Kalsi et al., 2017).

Antibacterial Activity

Research into novel pyrroloquinoline derivatives has demonstrated significant antibacterial activity, suggesting the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents. Studies have highlighted the efficacy of certain derivatives against a range of bacteria, indicating the broad-spectrum potential of these compounds (Largani et al., 2017), (Kumar et al., 2014).

Photophysical and Electrochemical Properties

The compound's derivatives have been explored for their photophysical and electrochemical properties, indicating their potential in materials science and as sensors. For example, studies on fluorescent anion sensing in water demonstrate the compound's utility in environmental monitoring and analytical chemistry (Dorazco‐González et al., 2014).

Potential Therapeutic Applications

Although drug use and dosage information were excluded as per the request, it's noteworthy that the compound's derivatives are being investigated for their therapeutic potential in various models, suggesting their importance in drug discovery and development processes. This includes research into anti-fibrotic properties and the exploration of these compounds as inhibitors of specific biological targets, indicating their relevance in medicinal chemistry (Kim et al., 2008).

Properties

IUPAC Name

3-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-4-2-5-14(8-12)19(23)20-16-9-13-6-3-7-21-17(22)11-15(10-16)18(13)21/h2,4-5,8-10H,3,6-7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFXMRFZCLOLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.